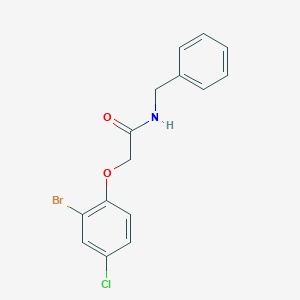
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide, also known as FPH1, is a small molecule inhibitor that has been widely used in scientific research. FPH1 is a potent and selective inhibitor of the Hippo signaling pathway, which is a crucial signaling pathway involved in the regulation of cell proliferation, apoptosis, and differentiation. The Hippo pathway plays a critical role in the development and homeostasis of various organs and tissues, and its dysregulation has been linked to many diseases, including cancer.
Mechanism of Action
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide works by selectively inhibiting the interaction between YAP and TEAD, which leads to the suppression of YAP-dependent transcriptional activity. YAP is a key transcriptional co-activator that is regulated by the Hippo signaling pathway, and its activity is tightly controlled by a complex network of protein-protein interactions and phosphorylation events. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide binds to a specific pocket on the YAP protein and prevents its interaction with TEAD, which ultimately leads to the suppression of YAP-dependent transcriptional activity.
Biochemical and Physiological Effects
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to have a significant impact on the Hippo signaling pathway and its downstream effects on cellular proliferation, apoptosis, and differentiation. Inhibition of the Hippo pathway by 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to promote cell proliferation and survival in various cell types. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has also been shown to have anti-tumor effects in various cancer cell lines, suggesting that the Hippo pathway may be a potential target for cancer therapy.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is its selectivity for the Hippo signaling pathway, which allows for specific inhibition of this pathway without affecting other signaling pathways. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has also been shown to be effective in various cell types and animal models, indicating its potential for use in preclinical studies. However, one of the limitations of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide is its low solubility, which can limit its effectiveness in certain experimental settings.
Future Directions
There are several future directions for research on 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide and the Hippo signaling pathway. One area of interest is the development of more potent and selective inhibitors of the Hippo pathway, which could have significant therapeutic potential in the treatment of cancer and other diseases. Another area of research is the identification of new targets and pathways that interact with the Hippo pathway, which could provide new insights into the regulation of cellular proliferation and differentiation. Finally, the development of new animal models and experimental systems could help to further elucidate the role of the Hippo pathway in various biological processes.
Synthesis Methods
The synthesis of 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide involves a multi-step process that starts with the reaction of 4-fluoronitrobenzene with 2-mercapto-1,3-benzothiazole to form 4-fluoro-2-mercaptobenzonitrile. The benzothiazole ring is then opened using sodium hydroxide to form 4-fluoro-2-mercaptobenzamide. The final step involves the reaction of 4-fluoro-2-mercaptobenzamide with 2-bromo-3,3,3-trifluoropropene in the presence of cesium carbonate to form 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide.
Scientific Research Applications
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been widely used in scientific research to study the Hippo signaling pathway and its role in various biological processes. The Hippo pathway is a complex signaling network that involves a series of protein-protein interactions and phosphorylation events that ultimately regulate the activity of the transcriptional co-activators YAP and TAZ. 2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide has been shown to selectively inhibit the interaction between YAP and its transcriptional partner TEAD, which is a critical step in the Hippo signaling pathway.
properties
Product Name |
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
|---|---|
Molecular Formula |
C17H19FN2O2S |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C17H19FN2O2S/c1-2-14(22-12-9-7-11(18)8-10-12)16(21)20-17-19-13-5-3-4-6-15(13)23-17/h7-10,14H,2-6H2,1H3,(H,19,20,21) |
InChI Key |
RFKYGXZILOUAIT-UHFFFAOYSA-N |
SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=C(C=C3)F |
Canonical SMILES |
CCC(C(=O)NC1=NC2=C(S1)CCCC2)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]acetohydrazide](/img/structure/B240872.png)









![N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-2-phenoxyacetamide](/img/structure/B240900.png)

![N-[3-(1,3-dihydrobenzimidazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B240907.png)
![Thiazolo[5,4-d]thiazole-2(3H)-thione, 3-ethyl-5-methyl-](/img/structure/B240908.png)